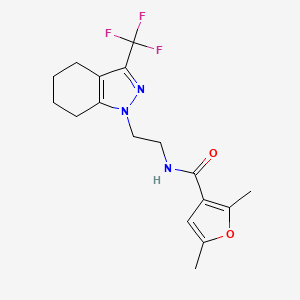

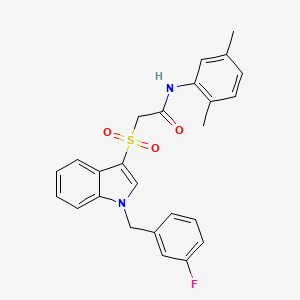

![molecular formula C18H19N5O4S B2480587 Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate CAS No. 895006-95-8](/img/structure/B2480587.png)

Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The molecule is part of a broader class of compounds that have been synthesized and studied for their diverse chemical and physical properties, including their potential applications in various fields. The research focuses on its synthesis, molecular structure, and chemical reactions, alongside a detailed analysis of its physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves the condensation of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate with dimethylformamide-dimethylacetal under reflux conditions, revealing the intricacies of constructing such complex molecules (Gomha & Farghaly, 2011).

Molecular Structure Analysis

Spectral, DFT/B3LYP, and molecular docking analyses provide insights into the molecular structure, showcasing how theoretical calculations, including optimized structure analysis and Hirshfeld surface analysis, contribute to understanding the compound's molecular configuration (Sert et al., 2020).

Chemical Reactions and Properties

Research into the compound's chemical reactions includes exploring its reactivity and transformations into various derivatives, demonstrating the versatile nature of its chemical structure and the potential for generating new molecules with distinct properties (Mohamed, 2021).

Physical Properties Analysis

Investigations into the physical properties, such as fluorescence of related compounds, underscore the importance of these characteristics in applications like fluorescent whitening agents, highlighting the compound's potential utility based on its physical attributes (Rangnekar & Rajadhyaksha, 1986).

Chemical Properties Analysis

The chemical properties, including the study of heterocyclic azides and their reactions to form novel ring systems, illustrate the compound's chemical versatility and the potential for creating new materials with unique properties (Pokhodylo et al., 2009).

Scientific Research Applications

Synthesis and Insecticidal Assessment

The synthesis of various heterocycles incorporating a thiadiazole moiety, including triazolo[1,5-a]pyrimidine derivatives, has been explored for their potential insecticidal properties. These compounds were tested against the cotton leafworm, Spodoptera littoralis, indicating the interest in developing new chemical entities with insecticidal activity (Fadda et al., 2017).

Facile Synthesis of Pyrimidin-4-one Derivatives

A method for synthesizing 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives from a related compound was described, showcasing the versatility of these chemical frameworks in creating potentially biologically active compounds (Kanno et al., 1991).

Synthesis of Heterocyclic Systems

The use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for the preparation of various amino substituted fused pyrimidinones demonstrates the compound's utility in the synthesis of complex heterocyclic systems (Toplak et al., 1999).

Nitrogen-Bridged C-Nucleosides Synthesis

The coupling of ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate with aminomethyl- and hydrazino-azines to afford nitrogen-bridged purine-like C-nucleosides indicates a novel approach to nucleoside analogues, which are of interest in pharmaceutical research (Khadem et al., 1989).

DFT/B3LYP and Molecular Docking Analyses

Theoretical studies, including DFT/B3LYP calculations and molecular docking analyses, on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, have shown its potential as an inhibitor for cancer treatment, underscoring the importance of computational methods in evaluating the biological activity of new compounds (Sert et al., 2020).

Mechanism of Action

: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Link : EL Massry, A. M., et al. (2014). Synthesis and structure elucidation of novel fused 1,2,4-triazine derivatives as potent inhibitors targeting CYP1A1 activity. International Journal of Pharmaceutical Sciences and Research, 5(5), 1909-1917. Link : MDPI. (2016). Synthesis and Antimicrobial Activity of Some New Indole Derivatives. Molecules, 21(8), 1072. Link

properties

IUPAC Name |

ethyl 2-[[2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4S/c1-4-27-16(26)12-7-5-6-8-13(12)19-14(24)9-28-18-22-21-17-20-15(25)10(2)11(3)23(17)18/h5-8H,4,9H2,1-3H3,(H,19,24)(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIDUXMLBHDXOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C3N2C(=C(C(=O)N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

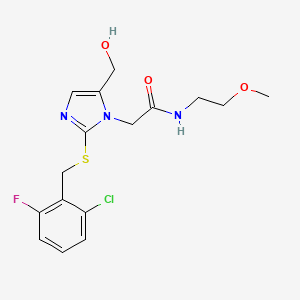

![Methyl (1R,2R,4R,5R)-5-(prop-2-enoylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2480506.png)

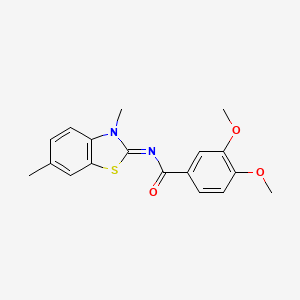

![2-Cyclopropyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2480507.png)

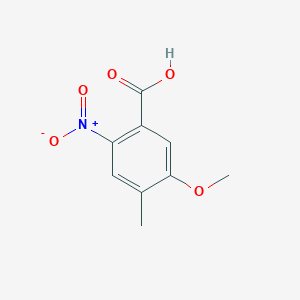

![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480510.png)

![Diethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2480512.png)

![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2480517.png)

![4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2480521.png)

![(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2480522.png)

![2-[[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2480526.png)